molecular formula C19H19BrN2OS B11256369 2-[[(4-Bromophenyl)methyl]thio]-1-[(4-methylphenyl)methyl]-1H-imidazole-5-methanol CAS No. 904818-86-6

2-[[(4-Bromophenyl)methyl]thio]-1-[(4-methylphenyl)methyl]-1H-imidazole-5-methanol

Cat. No.: B11256369
CAS No.: 904818-86-6
M. Wt: 403.3 g/mol
InChI Key: LJIBBDMBHWNLTC-UHFFFAOYSA-N
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Description

(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-5-YL)METHANOL is a complex organic compound featuring a unique structure that includes both bromophenyl and methylphenyl groups attached to an imidazole ring

Properties

CAS No.

904818-86-6

Molecular Formula

C19H19BrN2OS

Molecular Weight

403.3 g/mol

IUPAC Name

[2-[(4-bromophenyl)methylsulfanyl]-3-[(4-methylphenyl)methyl]imidazol-4-yl]methanol

InChI

InChI=1S/C19H19BrN2OS/c1-14-2-4-15(5-3-14)11-22-18(12-23)10-21-19(22)24-13-16-6-8-17(20)9-7-16/h2-10,23H,11-13H2,1H3

InChI Key

LJIBBDMBHWNLTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=C(C=C3)Br)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-5-YL)METHANOL typically involves multiple steps. One common method includes the S-alkylation of a precursor compound, such as 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, in an alkaline medium with a suitable alkylating agent like 2-bromo-1-phenylethanone . This is followed by the reduction of the corresponding ketone to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-5-YL)METHANOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Halogen atoms in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-5-YL)METHANOL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-5-YL)METHANOL involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-5-YL)METHANOL apart is its combination of bromophenyl and methylphenyl groups attached to an imidazole ring, providing a unique set of chemical and biological properties that are not found in other similar compounds.

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